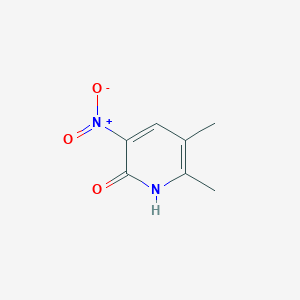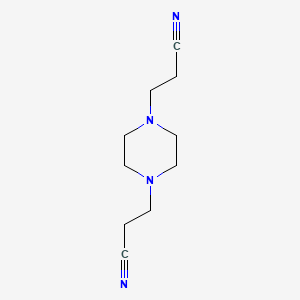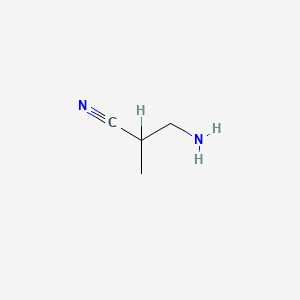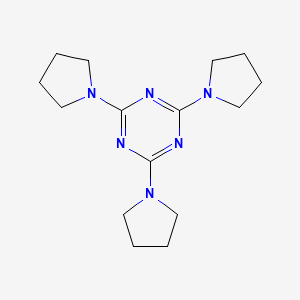
5,6-dimethyl-3-nitro-1H-pyridin-2-one
Overview
Description
Scientific Research Applications
Synthesis of Highly Functionalized Compounds
Research has demonstrated the utility of similar compounds in the synthesis of highly functionalized organic molecules. For example, the domino reactions catalyzed by L-proline leading to the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines involve the formation of multiple bonds, showcasing the potential of using such compounds as intermediates in complex organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).
Crystal Engineering and Nonlinear Optics
In the field of crystal engineering, the formation of molecular complexes for the development of new materials with quadratic nonlinear optical behavior has been explored. Studies on molecular complexes formed with derivatives like 4-nitropyridine-1-oxide reveal insights into designing materials with desirable optical properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Structural and Vibrational Properties
The structural and vibrational properties of compounds like 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) have been extensively studied, highlighting the importance of intermolecular interactions on the crystal structure and spectroscopic characteristics. Such research provides valuable insights into the physical chemistry of nitropyridine derivatives and their interactions (Hanuza, Ma̧czka, Waśkowska, Oganowski, Ban-Oganowska, Lutz, & Maas, 1998).
Magnetic Properties and Catalysis
The synthesis and analysis of palladium(II) complexes with derivatives like 2,6-dimethyl-4-nitropyridine highlight the exploration of these compounds in catalysis and their potential biological activities. Research in this area not only expands the understanding of metal-organic frameworks but also explores their applications in medicinal chemistry (Kuduk-Jaworska, Puszko, Kubiak, & Pełczyńska, 2004).
properties
IUPAC Name |
5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)7(10)8-5(4)2/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODRZMUIIDRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295122 | |
| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
CAS RN |
98276-88-1 | |
| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)







![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)

